molecular formula C17H21N3O2S B2512383 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine CAS No. 1172868-42-6

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine

Cat. No.: B2512383
CAS No.: 1172868-42-6
M. Wt: 331.43
InChI Key: KYFSRLUTLVHXAX-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiadiazole ring, an ethyl group, and a methoxybenzoyl group

Mechanism of Action

Target of Action

The primary targets of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone are neurons and heat shock protein 90 (Hsp90) . The compound’s 1,3,4-thiadiazole moiety is responsible for its anticonvulsant activity , while its interaction with Hsp90 can lead to the degradation of several oncoproteins .

Mode of Action

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone interacts with its targets by releasing chloride ions in neurons due to the GABAA pathway . This prevents neurons from firing in the brain . In the case of Hsp90, the compound blocks its activity, leading to the degradation of several oncoproteins .

Biochemical Pathways

The compound affects the GABAA pathway in neurons , disrupting the normal firing of neurons and leading to an anticonvulsant effect . It also interferes with the activity of Hsp90, a protein that controls the folding of numerous other proteins . This results in the degradation of several oncoproteins .

Pharmacokinetics

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may have significant bioavailability and could inhibit the replication of both bacterial and cancer cells .

Result of Action

The molecular and cellular effects of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone’s action include the prevention of neuronal firing due to the release of chloride ions , and the degradation of several oncoproteins due to the inhibition of Hsp90 activity . These effects could potentially lead to anticonvulsant and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone. For instance, the compound’s 1,2,3-thiadiazole ring can open under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide . Additionally, various factors such as genetic factors, head trauma, conditions of the brain, infectious diseases, and prenatal injury to the brain can influence the occurrence of epilepsy, which could potentially affect the compound’s anticonvulsant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable precursors.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is attached through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine: can be compared with other piperidine derivatives, thiadiazole derivatives, and methoxybenzoyl compounds.

    Examples: 4-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzoyl)piperidine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-4-6-14(22-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSRLUTLVHXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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